tert-Butyl 3-(benzyloxy)benzoate
Description
tert-Butyl 3-(benzyloxy)benzoate (CAS: 378787-46-3) is a tert-butyl ester derivative featuring a benzyloxy group at the meta position of the benzoate ring. Its molecular formula is C₁₉H₂₂O₄, with a molecular weight of 314.37 g/mol . The compound is characterized by its role as a synthetic intermediate, particularly in organic chemistry and pharmaceutical research, where tert-butyl esters are commonly employed as protecting groups for carboxylic acids. The benzyloxy group further enhances its utility in multi-step syntheses, as it can be selectively removed via hydrogenolysis .
Properties
IUPAC Name |
tert-butyl 3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)21-17(19)15-10-7-11-16(12-15)20-13-14-8-5-4-6-9-14/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBESIBGWDWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
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Esterification Reaction: : The most common method to synthesize tert-Butyl 3-(benzyloxy)benzoate involves the esterification of 3-(benzyloxy)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
3-(Benzyloxy)benzoic acid+tert-Butyl alcoholH2SO4tert-Butyl 3-(benzyloxy)benzoate+H2O
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Industrial Production Methods: : On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the purification process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : tert-Butyl 3-(benzyloxy)benzoate can undergo oxidation reactions, particularly at the benzyloxy group. Common oxidizing agents include potassium permanganate and chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
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Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
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Substitution: : The benzyloxy group can be substituted by nucleophiles in the presence of a suitable catalyst. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: 3-(Benzyloxy)benzoic acid or 3-(benzyloxy)benzaldehyde.
Reduction: 3-(Benzyloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-(benzyloxy)benzoate is used as an intermediate for the preparation of more complex molecules. It serves as a protecting group for carboxylic acids and alcohols, facilitating selective reactions on other parts of the molecule.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The ester linkage can be hydrolyzed in vivo to release the active drug, providing controlled release and improved bioavailability.
Industry
In materials science, this compound is used in the synthesis of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of the resulting materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyloxy)benzoate in biological systems involves the hydrolysis of the ester bond by esterases, releasing the active benzoic acid derivative. This process is crucial for
Biological Activity
Introduction
tert-Butyl 3-(benzyloxy)benzoate is an organic compound that has attracted attention in the fields of medicinal chemistry and organic synthesis due to its structural characteristics and potential biological activities. Its molecular formula is , featuring a tert-butyl group, a benzyloxy moiety, and a benzoate structure. This article explores the biological activities associated with this compound, including antimicrobial properties, antioxidant effects, and potential applications in drug development.
This compound can be synthesized through various methods, typically involving the reaction of benzoic acid derivatives with benzyl bromide in the presence of a base like potassium carbonate, followed by esterification with tert-butanol. The general reaction scheme can be summarized as follows:
- Formation of Benzyloxy Group : React benzoic acid with benzyl bromide.
- Esterification : Treat the resulting product with tert-butanol under acidic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these strains are reported to be around 8 μM, indicating potent antibacterial properties .
Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays have demonstrated that this compound exhibits strong radical scavenging activity, comparable to standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant capacity was assessed using several methods, including DPPH and FRAP assays .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of benzoate compounds highlighted that this compound showed significant antibacterial activity against E. faecalis with an MIC of 8 μM. This suggests its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains .
- Antioxidant Mechanism : In a cellular model using HCT 116 colorectal cancer cells treated with tert-butyl hydroperoxide (TBHP), the compound was shown to reduce oxidative stress markers significantly. This indicates its potential role as an adjunctive therapy in cancer treatment by protecting normal cells from oxidative damage .
Data Table: Biological Activities Overview
Comparison with Similar Compounds
Positional Isomers
tert-Butyl 4-(benzyloxy)benzoate (CAS: 312631-23-5) shares the same molecular formula (C₁₉H₂₂O₄ ) but differs in the substitution position (para instead of meta). This positional isomerism impacts physicochemical properties:
- Electronic Effects : The para-substituted derivative may exhibit altered electronic distribution, influencing reactivity in electrophilic aromatic substitution.
Functional Group Variants
tert-Butyl 3-(benzylamino)benzoate (3k)
- Structure: Replaces the benzyloxy group with a benzylamino group (C₁₉H₂₃NO₃, MW: 313.39 g/mol).
- Synthesis : Achieved via copper-catalyzed coupling (65% yield), highlighting greater synthetic complexity compared to ether formation .
- Reactivity: The amino group introduces basicity and susceptibility to acylation or alkylation, making it suitable for constructing pharmacophores in drug discovery .
tert-Butyl 3-(3-hydroxypropyl)benzoate (CAS: 866230-99-1)
- Structure : Features a hydroxypropyl chain instead of benzyloxy (C₁₄H₂₀O₃ , MW: 236.30 g/mol).
- Applications : The hydroxyl group enables further functionalization (e.g., oxidation to ketones or esterification), contrasting with the benzyloxy group’s role as a protective moiety .
tert-Butyl Peroxybenzoate (CAS: 614-45-9)
- Structure : A peroxy ester (C₁₁H₁₄O₄ ), distinct from the benzyloxy-substituted analog.
- Reactivity : Highly reactive as a radical initiator in polymer chemistry, unlike the stable tert-butyl 3-(benzyloxy)benzoate, which is tailored for stepwise syntheses .
Table 1: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Applications |
|---|---|---|---|---|---|
| This compound | 378787-46-3 | C₁₉H₂₂O₄ | 314.37 | Benzyloxy ether | Protecting group, intermediate |
| tert-Butyl 4-(benzyloxy)benzoate | 312631-23-5 | C₁₉H₂₂O₄ | 314.37 | Benzyloxy ether | Positional isomer studies |
| tert-Butyl 3-(benzylamino)benzoate | Not provided | C₁₉H₂₃NO₃ | 313.39 | Benzylamine | Pharmaceutical intermediates |
| tert-Butyl 3-(3-hydroxypropyl)benzoate | 866230-99-1 | C₁₄H₂₀O₃ | 236.30 | Hydroxypropyl | Functionalizable intermediate |
| tert-Butyl peroxybenzoate | 614-45-9 | C₁₁H₁₄O₄ | 226.23 | Peroxy ester | Radical initiator |
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1).
- Purify via silica gel chromatography (hexane:ethyl acetate gradient) to achieve >95% purity .
Table 1 : Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 85–90 | 90 | |
| 2 | DCC/DMAP, rt | 75–80 | 95 |
Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?
Q. Answer :
- ¹H/¹³C NMR : Identify benzyloxy (δ 5.1–5.3 ppm for CH₂; δ 128–135 ppm for aromatic carbons) and tert-butyl groups (δ 1.3–1.5 ppm for C(CH₃)₃) .
- IR : Confirm ester C=O stretch (~1720 cm⁻¹) and benzyl ether C-O (~1250 cm⁻¹) .
- MS : Look for molecular ion peak [M+H⁺] at m/z 312.3 (calculated for C₁₈H₂₀O₃) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 256) .
Methodological Note : Use deuterated chloroform (CDCl₃) for NMR solubility and compare with spectral databases (e.g., PubChem) to validate assignments .
Advanced: How can researchers address contradictions in reported stability data for this compound under acidic conditions?
Answer :
Conflicting stability data often arise from variations in experimental conditions. To resolve discrepancies:
Control Variables : Test stability in buffered solutions (pH 1–6) at 25–60°C, monitoring via HPLC .
Mechanistic Insight : The tert-butyl ester is prone to acid-catalyzed hydrolysis, but benzyloxy groups may stabilize intermediates. Kinetic studies (e.g., Arrhenius plots) can clarify degradation pathways .
Cross-Validation : Compare results with structurally analogous esters (e.g., tert-butyl 4-methoxybenzoate) to isolate substituent effects .
Table 2 : Stability Comparison at pH 3 (40°C)
| Compound | Half-Life (h) | Degradation Product |
|---|---|---|
| This compound | 48 | 3-(Benzyloxy)benzoic acid |
| tert-Butyl 4-nitrobenzoate | 12 | 4-Nitrobenzoic acid |
Advanced: What strategies improve regioselectivity in modifying the benzyloxy group of this compound for targeted derivatization?
Answer :
Regioselective modification requires protecting-group strategies or catalytic methods:
- Protection : Use silyl ethers (e.g., TBSCl) to block competing hydroxyl sites during alkylation/oxidation .
- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the aromatic ring without disrupting the ester .
- Photocatalysis : Visible-light-mediated C-H activation enables selective benzyloxy group functionalization (e.g., trifluoromethylation) .
Case Study : Pd(PPh₃)₄-mediated coupling of this compound with aryl boronic acids achieves >90% regioselectivity for para-substitution .
Basic: What are the primary applications of this compound in pharmaceutical intermediates or materials science?
Q. Answer :
- Pharmaceuticals : Serves as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) by hydrolyzing the ester to 3-(benzyloxy)benzoic acid, a COX-2 inhibitor intermediate .
- Materials : Used in polymer synthesis (e.g., polyesters) due to its thermally stable tert-butyl group, enabling controlled depolymerization .
Table 3 : Key Applications
| Field | Application Example | Reference |
|---|---|---|
| Drug Synthesis | Intermediate for COX-2 inhibitors | |
| Polymer Science | Monomer for high-temperature resins |
Advanced: How can computational modeling (e.g., DFT) predict reactivity trends for this compound in novel reactions?
Q. Answer :
- DFT Calculations : Optimize molecular geometry to identify electrophilic/nucleophilic sites (e.g., Fukui indices) .
- Reaction Pathways : Simulate transition states for ester hydrolysis or benzyloxy group substitution to predict kinetic barriers .
- Solvent Effects : Use COSMO-RS models to assess solvation energies in polar vs. nonpolar solvents .
Validation : Compare computed activation energies (e.g., for hydrolysis) with experimental Arrhenius data to refine models .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Q. Answer :
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
- Storage : Keep in airtight containers at 2–8°C to prevent ester hydrolysis .
Emergency Protocol : In case of exposure, rinse with water and consult safety data sheets (SDS) for tert-butyl peroxybenzoate analogs .
Advanced: How can researchers resolve discrepancies in HPLC purity assessments of this compound batches?
Answer :
Discrepancies often stem from column choice or detection parameters. Mitigation strategies:
Column Selection : Use C18 columns with 5 µm particle size for optimal resolution .
Mobile Phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improves peak symmetry .
Cross-Validation : Confirm purity via orthogonal methods (e.g., NMR integration, melting point analysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
